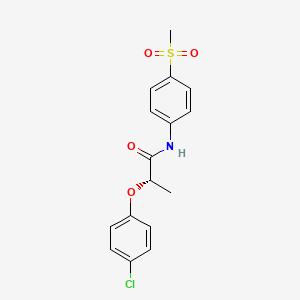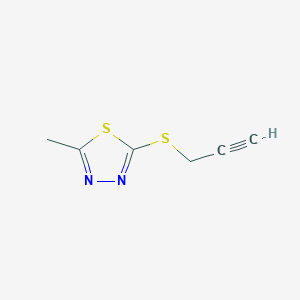
(2S)-2-(4-chlorophenoxy)-N-(4-methylsulfonylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-chlorophenoxy)-N-(4-methylsulfonylphenyl)propanamide, commonly known as Clodrosome, is a chemical compound used in scientific research for various purposes. It is a liposomal drug delivery system that has been found to be effective in delivering drugs to cells and tissues.
作用機序
Clodrosome works by encapsulating drugs inside the liposomes and delivering them to the target cells and tissues. The liposomes are made up of a lipid bilayer that protects the drug from degradation and clearance by the immune system. Once the liposomes reach the target cells, they release the drug, which then enters the cells and exerts its therapeutic effect.
Biochemical and Physiological Effects:
Clodrosome has been found to have various biochemical and physiological effects. It has been found to reduce the toxicity of drugs and increase their efficacy. Clodrosome has also been found to reduce the side effects of chemotherapy drugs. It has been found to be effective in delivering drugs to cancer cells and reducing the growth of tumors.
実験室実験の利点と制限
Clodrosome has several advantages for lab experiments. It is easy to prepare and can be used to deliver a wide range of drugs. Clodrosome has also been found to be stable and can be stored for long periods. However, Clodrosome also has some limitations. It is expensive and time-consuming to prepare. Clodrosome also has a limited drug-loading capacity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research and development of Clodrosome. One of the future directions is to improve the drug-loading capacity of Clodrosome. Another future direction is to develop new liposomal drug delivery systems that are more effective and less expensive than Clodrosome. There is also a need to conduct more research on the safety and efficacy of Clodrosome in humans. Additionally, more research is needed to explore the potential applications of Clodrosome in gene therapy and other research fields.
Conclusion:
In conclusion, Clodrosome is a liposomal drug delivery system that has several applications in scientific research. It is effective in delivering drugs to cells and tissues and has several biochemical and physiological effects. Clodrosome has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of Clodrosome, and more research is needed to explore its potential applications in various research fields.
合成法
Clodrosome is synthesized using a two-step process. In the first step, the compound 4-chlorophenoxyacetic acid is reacted with thionyl chloride to form 4-chlorophenyl chloroformate. In the second step, 4-chlorophenyl chloroformate is reacted with (2S)-2-amino-3-methylbutanoic acid and N-(4-methylsulfonylphenyl)propanamide to form Clodrosome.
科学的研究の応用
Clodrosome is mainly used in scientific research as a liposomal drug delivery system. It has been found to be effective in delivering drugs to cells and tissues. Clodrosome is used in various research fields such as cancer research, drug delivery, and gene therapy. It has been found to be effective in delivering drugs to cancer cells and reducing the toxicity of drugs.
特性
IUPAC Name |
(2S)-2-(4-chlorophenoxy)-N-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11(22-14-7-3-12(17)4-8-14)16(19)18-13-5-9-15(10-6-13)23(2,20)21/h3-11H,1-2H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCXYPRGOZFSQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)


![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)